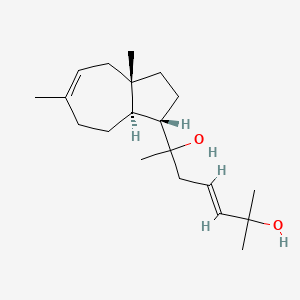
Polasol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polasol C is a natural product found in Epipolasis with data available.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1.1. Photovoltaic Devices
Polasol C has been investigated as a hole transport material (HTM) in perovskite solar cells (PSCs). The compound's molecular structure allows for efficient hole mobility and energy level alignment, which are critical for enhancing the performance of PSCs. Recent studies have shown that PSCs incorporating this compound exhibit impressive power conversion efficiencies (PCE), making it a promising candidate for future solar technologies.
- Case Study:
A study demonstrated that PSCs using this compound as an HTM achieved a PCE of 18.23% with excellent long-term stability when exposed to ambient conditions without encapsulation . This stability is attributed to the compound's ability to passivate defects on the perovskite surface, significantly reducing efficiency degradation over time.
1.2. Cosmetic Formulations
In the cosmetics industry, this compound is utilized as a film-forming agent and stabilizer in various formulations. Its properties enhance the texture and application characteristics of products, making it suitable for skin care and hair care applications.
- Case Study:
A formulation study highlighted the use of this compound in emulsions that improved skin feel and stability. The incorporation of this compound allowed for better dispersion of active ingredients, leading to enhanced bioavailability and efficacy .
Data Tables
| Application Area | Specific Use Case | Performance Metrics |
|---|---|---|
| Photovoltaic Devices | Hole Transport Material in PSCs | PCE: 18.23%, Stability: 6 months without degradation |
| Cosmetics | Film-forming agent in emulsions | Improved skin feel and stability |
Material Science Applications
This compound has also been explored in materials science, particularly in creating advanced composites and coatings. Its chemical structure lends itself to modifications that enhance mechanical properties and environmental resistance.
3.1. Composite Materials
Research indicates that this compound can be blended with other polymers to create composites with superior mechanical strength and thermal stability. This characteristic is particularly valuable in applications requiring durable materials.
Eigenschaften
Molekularformel |
C20H34O2 |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(E)-6-[(1S,3aS,8aR)-3a,6-dimethyl-2,3,4,7,8,8a-hexahydro-1H-azulen-1-yl]-2-methylhept-3-ene-2,6-diol |
InChI |
InChI=1S/C20H34O2/c1-15-7-8-16-17(10-14-19(16,4)13-9-15)20(5,22)12-6-11-18(2,3)21/h6,9,11,16-17,21-22H,7-8,10,12-14H2,1-5H3/b11-6+/t16-,17+,19-,20?/m1/s1 |
InChI-Schlüssel |
VBDZHBHIMYSJBO-DLNAGQPESA-N |
Isomerische SMILES |
CC1=CC[C@@]2(CC[C@@H]([C@H]2CC1)C(C)(C/C=C/C(C)(C)O)O)C |
Kanonische SMILES |
CC1=CCC2(CCC(C2CC1)C(C)(CC=CC(C)(C)O)O)C |
Synonyme |
polasol C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















